BenchChemオンラインストアへようこそ!

N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a synthetic piperidine-1-carboxamide derivative featuring a 3,4-dichlorophenyl motif linked to a quinolin-8-yloxy-piperidine core. This structural class is investigated for its potential to modulate central nervous system and other therapeutic targets, with computed physicochemical properties such as a molecular weight of 416.3 g/mol and an XLogP3 of 4.9.

Molecular Formula C21H19Cl2N3O2
Molecular Weight 416.3
CAS No. 1904137-73-0
Cat. No. B2625052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide
CAS1904137-73-0
Molecular FormulaC21H19Cl2N3O2
Molecular Weight416.3
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C21H19Cl2N3O2/c22-17-7-6-15(13-18(17)23)25-21(27)26-11-8-16(9-12-26)28-19-5-1-3-14-4-2-10-24-20(14)19/h1-7,10,13,16H,8-9,11-12H2,(H,25,27)
InChIKeyPBTDTFTWASBMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Snapshot: N-(3,4-Dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide (CAS 1904137-73-0)


N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a synthetic piperidine-1-carboxamide derivative featuring a 3,4-dichlorophenyl motif linked to a quinolin-8-yloxy-piperidine core [1]. This structural class is investigated for its potential to modulate central nervous system and other therapeutic targets, with computed physicochemical properties such as a molecular weight of 416.3 g/mol and an XLogP3 of 4.9 [1]. The compound’s database presence is primarily defined by its identification in the PubChem repository (CID 92082730), with limited publicly curated bioactivity data directly attributable to this specific entity in primary literature [1].

Technical Rationale Against Generic Substitution of N-(3,4-Dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide


Within the piperidine-1-carboxamide class, minor structural modifications—particularly to the aryl substituent on the carboxamide nitrogen—can drastically alter target binding profiles, selectivity, and physicochemical behavior. The presence of the 3,4-dichlorophenyl group on this compound is expected to influence lipophilicity and potential receptor interactions differently compared to close analogs bearing unsubstituted phenyl, methoxybenzyl, or ethyl groups [1]. Indiscriminate interchange with such analogs, which may have been characterized as fatty acid amide hydrolase (FAAH) inhibitors or dopamine receptor ligands in other contexts, is not scientifically validated and risks introducing divergent and undocumented pharmacological profiles [1]. Direct, head-to-head quantitative functional data for this specific compound are absent from the public domain, transforming any substitution into an uncontrolled variable in experimental design [1].

Quantitative Differentiation Map for N-(3,4-Dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide Procurement


Lipophilicity-Driven Differentiation from Unsubstituted Phenyl Analog

The target compound's computed lipophilicity (XLogP3 = 4.9) places it above the typical optimal CNS range, distinguishing it from the less lipophilic N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide analog (computed XLogP3 ~3.0–3.5 for the unsubstituted phenyl variant) [1]. This difference, driven by the 3,4-dichloro substitution, may impact membrane permeability and non-specific binding, a critical consideration for in vitro assay design.

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Hydrogen Bond Acceptor/Donor Profile Relative to FAAH-Targeted Ethyl Analog

Compared to N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide, a known potent FAAH inhibitor, the target compound introduces a bulky aromatic system with a hydrogen bond donor (NH) at the carboxamide position, replacing the ethyl group's minimal steric bulk [1]. This alteration results in a significant increase in molecular weight (416.3 vs. ~299.4 g/mol) and topological polar surface area (computed TPSA: 54.5 Ų vs. ~42.7 Ų).

Enzyme Inhibition Pharmacophore Modeling Structure-Activity Relationship

Rotatable Bond Constraint and Conformational Entropy Contrast

The target molecule possesses only 3 rotatable bonds, a feature that contrasts with more flexible analogs such as N-[(4-methoxyphenyl)methyl]-4-(quinolin-8-yloxy)piperidine-1-carboxamide, which introduces an additional methylene and ether group, increasing the rotatable bond count [1]. Lower conformational flexibility can translate to reduced entropic penalty upon target binding, a theoretical advantage in affinity optimization.

Conformational Analysis Ligand Efficiency Medicinal Chemistry

Verified Application Scenarios for N-(3,4-Dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide Research Use


Negative Control Probe for 3,4-Dichlorophenyl Pharmacophore Contribution Studies

In a series of piperidine-1-carboxamide analogs explored for dopamine D3 or sigma-1 receptor binding (as inferred from class-level research), the target compound can serve as a key comparator to deconvolute the contribution of the 3,4-dichloro substitution to target affinity and selectivity. Its use is specifically warranted when comparing against the unsubstituted phenyl or 4-methoxybenzyl variants to isolate halogen-bonding or steric effects [1].

Physicochemical Benchmarking Standard for High-logP Piperidine Derivatives

The compound's high computed logP (4.9) and low TPSA (54.5 Ų) make it a suitable reference standard for calibrating high-throughput in vitro ADME assays, particularly PAMPA, Caco-2 permeability, and microsomal stability screens, where highly lipophilic tool compounds are needed to define the upper limits of assay dynamic range [1].

Scaffold Validation in Fragment-Based or Structure-Based Drug Design

With only 3 rotatable bonds and a distinctive quinolin-8-yloxy-piperidine core, the compound is structurally predisposed for co-crystallography attempts to map the binding mode of this scaffold to novel targets. Procurement for such studies is justified over more flexible analogs when seeking to maximize electron density definition in crystal structures [1].

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.